molecular formula C21H19FN2O5 B2943526 Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 887883-69-4

Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Cat. No. B2943526
M. Wt: 398.39
InChI Key: XWPDDKPRRMNBED-UHFFFAOYSA-N
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Description

Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate, also known as EFBOB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran, similar in structure to Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate, exhibit significant antimicrobial properties. For instance, Abdel-Wahab et al. (2008) synthesized various compounds, including imides and acyl hydrazones, derived from benzofuran and tested their antimicrobial activity. These compounds showed notable antifungal activities against Candida albicans and antibacterial properties against other strains (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Synthesis of Novel Compounds

Gao et al. (2011) explored the synthesis of novel quinoline-3-carboxylic acid derivatives through a reaction involving ethyl 4-chloro-3-oxobutanoate, which shares a similar chemical structure with Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate. This synthesis method yielded a series of methylenedioxy-bearing quinoline compounds, which are structurally and functionally significant (Gao, Liu, Jiang, & Li, 2011).

Application in Heterocycles Synthesis

Honey et al. (2012) discussed the use of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with similarities to Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate, in synthesizing various trifluoromethyl heterocycles. They demonstrated the versatility of this intermediate in creating a diverse set of heterocyclic compounds (Honey, Pasceri, Lewis, & Moody, 2012).

properties

IUPAC Name

ethyl 4-[[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-2-28-18(26)12-11-17(25)24-19-15-5-3-4-6-16(15)29-20(19)21(27)23-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPDDKPRRMNBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

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